3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic heterocyclic compound combining a pyrrolopyrimidine moiety with a strained 3-azabicyclo[3.1.0]hexane scaffold. Its molecular formula is C₁₂H₁₂N₄O₂, with a molecular weight of 244.26 g/mol and a CAS registry number of 1296172-33-2 . This molecule is synthesized via multi-step routes involving cyclopropane intermediates and selective functionalization, as inferred from related 3-azabicyclo[3.1.0]hexane derivatives .
Properties
IUPAC Name |
3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)9-8-3-6(8)4-16(9)11-7-1-2-13-10(7)14-5-15-11/h1-2,5-6,8-9H,3-4H2,(H,17,18)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWWQLQHOVKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C3=NC=NC4=C3C=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to target various kinases. Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and differentiation.
Mode of Action
The exact mode of action of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31It can be inferred from similar compounds that they may interact with their targets (kinases) by binding to the active site, thereby inhibiting the kinase activity. This inhibition can lead to changes in the cellular processes regulated by these kinases.
Biochemical Pathways
The specific biochemical pathways affected by 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Kinase inhibitors, like this compound, generally affect pathways related to cell growth and division. By inhibiting kinase activity, these compounds can disrupt these pathways, leading to downstream effects such as cell cycle arrest.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to exhibit desired efficacies in in vivo studies, suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. This is often accompanied by an increase in proapoptotic proteins and a decrease in antiapoptotic proteins.
Biochemical Analysis
Biochemical Properties
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival. By binding to the active site of PKB, this compound prevents the phosphorylation of downstream targets, thereby modulating various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound affects the PI3K-Akt-mTOR pathway, which is critical for cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity. This inhibition prevents the phosphorylation of key substrates involved in cell survival and proliferation, such as GSK3β, FKHRL1, and mTOR. Furthermore, this compound may also influence gene expression by modulating transcription factors downstream of PKB.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of PKB activity. Prolonged exposure to this compound may lead to adaptive cellular responses, such as the upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PKB activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic processes influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, binding proteins such as serum albumin may influence the compound’s distribution and accumulation in tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules. Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating biochemical reactions.
Biological Activity
The compound 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a member of the pyrrolopyrimidine family, known for its diverse biological activities, particularly in oncology and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, selectivity against various kinases, and potential therapeutic applications.
- Molecular Formula: C₁₁H₁₃N₅O₂
- Molecular Weight: 233.25 g/mol
- CAS Number: 952518-97-7
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has shown significant selectivity for the PKB (Protein Kinase B) pathway, which is crucial in regulating cell growth and survival.
Key Findings:
- Inhibition of PKB : The compound exhibits a 28-fold selectivity for PKB compared to PKA (Protein Kinase A), indicating its potential as a targeted therapeutic agent in cancers where PKB is overactive .
- Cell Cycle Modulation : In vitro studies demonstrated that treatment with this compound resulted in the accumulation of cancer cells in the SubG1 phase, suggesting induction of apoptosis .
- Impact on Cell Motility : Observations revealed a significant reduction in the motility of treated HeLa cells, which is associated with decreased metastatic potential .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Studies
In a notable study involving various pyrrolopyrimidine derivatives, researchers evaluated the efficacy of this compound against human tumor xenografts in nude mice. Results indicated that the compound effectively inhibited tumor growth at doses that did not exhibit significant toxicity, highlighting its therapeutic potential in cancer treatment.
Scientific Research Applications
Biological Activities
1. JAK1 Inhibition
Recent studies have identified this compound as a potent inhibitor of Janus kinase 1 (JAK1), a target for various inflammatory and autoimmune diseases. A derivative exhibiting an IC50 value of 8.5 nM against JAK1 was developed, demonstrating selectivity over JAK2 with a selectivity index of 48. This selectivity indicates its potential for treating conditions like rheumatoid arthritis and psoriasis without the off-target effects associated with less selective inhibitors .
2. Anticancer Properties
Research has shown that derivatives of pyrrolo[2,3-d]pyrimidine exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The structural modifications on the pyrrolo scaffold enhance its interaction with specific molecular targets involved in tumor growth and metastasis. Studies have reported promising results in preclinical models for cancers such as breast and lung cancer, suggesting further exploration in clinical trials is warranted .
3. Neuropharmacological Effects
The compound's structure suggests potential applications in neuropharmacology, particularly as a treatment for neurodegenerative diseases. Compounds with similar structures have been noted for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .
Synthesis and Characterization
The synthesis of 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multi-step organic reactions that modify the pyrrolo framework to enhance its pharmacological properties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s unique bicyclic framework and substituents distinguish it from other azabicyclo and heterocyclic analogs. Key comparisons include:
Functional Group and Bioactivity Implications
- Pyrrolopyrimidine vs. Pyrazolo-pyrimidine : Unlike the ethyl pyrazolo[1,5-a]pyrimidine derivative (C₁₂H₁₂N₄O₂, CAS 309938-93-0) , which has a pyrazole ring fused to pyrimidine, the target compound’s pyrrolopyrimidine group may enhance π-π stacking interactions in biological targets.
- Carboxylic Acid Position : The carboxylic acid at position 2 contrasts with 7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic acid (position 6) , which may alter hydrogen-bonding patterns in target binding pockets.
Preparation Methods
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
- Starting materials: 2-Aminopyrimidines or related derivatives.
- Reaction conditions: Cyclization is typically achieved via condensation with α-haloketones or formyl compounds under reflux in polar solvents such as ethanol or dimethylformamide (DMF).
- Key reagents: Ammonia or amines for amino substitution; aldehydes or ketones for cyclization.
Research findings:
Patent US9549929B2 describes the synthesis of pyrrolo[2,3-d]pyrimidine derivatives via condensation of 2-aminopyrimidines with α-haloketones, followed by cyclization under basic conditions, often using potassium carbonate in ethanol or DMF.
Functionalization at the 4-Position
- Introduction of amino or nitrile groups at the 4-position is achieved through nucleophilic substitution or addition reactions.
- Nitrile intermediates can be prepared via dehydration of amides or via nucleophilic cyanation using cyanide salts under controlled conditions.
Research findings:
The nitrile functional group can be introduced by nucleophilic addition of cyanide to suitable intermediates, often catalyzed by phase-transfer catalysts or in the presence of potassium cyanide in polar aprotic solvents.
Formation of the Azabicyclo[3.1.0]hexane Ring
- The bicyclic amine ring system is typically synthesized via intramolecular cyclization of aminoalkyl derivatives.
- Common approaches include nucleophilic attack of a secondary amine on an electrophilic site, such as an epoxide or a halide, under basic or neutral conditions.
Research findings:
Patent US6696567B2 describes the synthesis of azabicyclic compounds by cyclization of aminoalkyl derivatives with suitable electrophiles, often employing mild bases like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran (THF).
Final Assembly and Carboxylation
- The final step involves coupling the heterocyclic core with the bicyclic amine, often via amide bond formation.
- Carboxylation is achieved through oxidation or direct carboxylation of the intermediate using reagents like carbon dioxide under pressure or via oxidative methods.
Research findings:
The carboxylic acid group can be introduced through a carboxylation step using CO₂ in the presence of a base or via oxidation of a primary alcohol precursor.
Representative Synthetic Route
Data Tables Summarizing Preparation Methods
Notes and Considerations
- Purity and stereochemistry: Stereoselective synthesis may be employed to enhance enantiomeric purity, especially during cyclization steps.
- Reaction optimization: Conditions such as temperature, solvent, and reagent equivalents are critical for maximizing yields and selectivity.
- Scale-up potential: The described methods are adaptable for larger-scale synthesis with appropriate modifications.
Q & A
Q. How are enantiomeric impurities quantified in chiral azabicyclo derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
